

17:0-20:3 PE-d5 molecular formula and weight

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Compound of Interest

Compound Name: 17:0-20:3 PE-d5

Cat. No.: B12405335

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In-Depth Technical Guide: 17:0-20:3 PE-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on the deuterated phospholipid **17:0-20:3 PE-d5**, a critical tool in modern lipidomics research. This document outlines its molecular characteristics, its primary application as an internal standard in mass spectrometry-based lipid analysis, and a representative experimental workflow for its use.

Core Molecular Data

17:0-20:3 PE-d5, chemically known as 1-heptadecanoyl-2-eicosatrienoyl-sn-glycero(d5)-3-phosphoethanolamine, is a synthetic, deuterated version of a naturally occurring phosphatidylethanolamine. The incorporation of five deuterium atoms (d5) on the glycerol backbone provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of endogenous lipids in complex biological samples.

Property	Value
Full Chemical Name	1-heptadecanoyl-2-eicosatrienoyl-sn-glycero(d5)-3-phosphoethanolamine
Molecular Formula	C42H73D5NO8P
Molecular Weight	Approximately 761.08 g/mol [1] [2] [3]
Synonyms	17:0-20:3 PE-d5

Application in Quantitative Lipidomics

The primary application of **17:0-20:3 PE-d5** is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows.[\[4\]](#) Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis, thereby ensuring the accuracy and reproducibility of lipid quantification. **17:0-20:3 PE-d5** is often included in comprehensive internal standard mixtures, such as the UltimateSPLASH™ ONE mix, which covers a wide range of lipid classes.[\[4\]](#)[\[5\]](#)[\[6\]](#)

The use of a deuterated standard like **17:0-20:3 PE-d5** is advantageous because it shares very similar chemical and physical properties with its non-deuterated counterparts, ensuring comparable extraction efficiency and ionization response in the mass spectrometer. Its distinct mass allows it to be differentiated from endogenous lipids.

Experimental Protocol: Quantitative Lipidomics Workflow

The following is a representative workflow for the quantification of phosphatidylethanolamines in a biological matrix (e.g., plasma) using **17:0-20:3 PE-d5** as an internal standard. This protocol is a composite of established lipid extraction and analysis methods.

Sample Preparation and Lipid Extraction (Modified Folch or MTBE Method)

a. Reagents and Materials:

- Biological sample (e.g., plasma, cell pellet, tissue homogenate)
- **17:0-20:3 PE-d5** internal standard solution (of known concentration)
- Chloroform
- Methanol
- Methyl-tert-butyl ether (MTBE)
- LC-MS grade water
- Centrifuge tubes
- Nitrogen or argon gas for drying

b. Procedure:

- To a known volume or weight of the biological sample, add a precise amount of the **17:0-20:3 PE-d5** internal standard solution.
- For a plasma sample, a common extraction method involves the addition of methanol, followed by MTBE.
- Vortex the mixture vigorously to ensure thorough mixing and to precipitate proteins.
- Induce phase separation by adding water.
- Centrifuge the sample to separate the aqueous and organic layers.
- Carefully collect the lower organic layer, which contains the lipids.
- Dry the lipid extract under a gentle stream of nitrogen or argon gas.
- Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

a. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)

b. Chromatographic Separation:

- Column: A C18 reversed-phase column is commonly used for separating different lipid species.
- Mobile Phases: A typical mobile phase system consists of:
 - Mobile Phase A: Acetonitrile/water with additives like ammonium formate or formic acid.
 - Mobile Phase B: Isopropanol/acetonitrile with the same additives.
- Gradient: A gradient elution is employed, starting with a lower concentration of mobile phase B and gradually increasing to elute lipids based on their hydrophobicity.

c. Mass Spectrometry Detection:

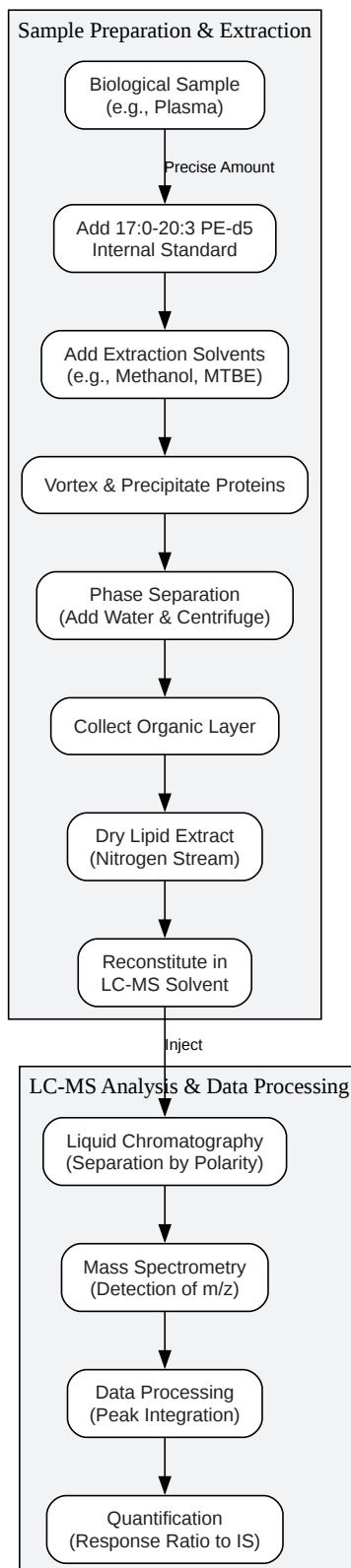
- Ionization Mode: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes to detect a broader range of lipids.
- Data Acquisition: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the endogenous phosphatidylethanolamines of interest and the deuterated internal standard (**17:0-20:3 PE-d5**).

Data Analysis and Quantification

- Integrate the peak areas for the endogenous lipid species and the **17:0-20:3 PE-d5** internal standard from the chromatograms.

- Calculate the response ratio by dividing the peak area of the endogenous lipid by the peak area of the internal standard.
- Determine the concentration of the endogenous lipid by comparing its response ratio to a calibration curve generated from standards of known concentrations.

Visualization of the Experimental Workflow

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